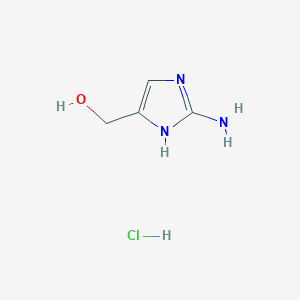
(2-Amino-1H-imidazol-4-YL)-methanol hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-1H-imidazol-4-YL)-methanol hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1H-imidazol-4-YL)-methanol hydrochloride typically involves the reaction of imidazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 2-amino-1H-imidazole with formaldehyde in the presence of hydrochloric acid to yield the desired product. The reaction conditions often require a controlled temperature and pH to ensure the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of (2-Amino-1H-imidazol-4-YL)-methanol hydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(2-Amino-1H-imidazol-4-YL)-methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various alkylated or acylated imidazole derivatives.
科学研究应用
(2-Amino-1H-imidazol-4-YL)-methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2-Amino-1H-imidazol-4-YL)-methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
Similar Compounds
- (2-Amino-1H-imidazol-4-YL)-acetonitrile hydrochloride
- (2-Amino-1H-imidazol-4-YL)-acetaldehyde hydrochloride
- (2-Amino-1H-imidazol-4-YL)-acetic acid
Uniqueness
(2-Amino-1H-imidazol-4-YL)-methanol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications in medicine and industry.
属性
分子式 |
C4H8ClN3O |
|---|---|
分子量 |
149.58 g/mol |
IUPAC 名称 |
(2-amino-1H-imidazol-5-yl)methanol;hydrochloride |
InChI |
InChI=1S/C4H7N3O.ClH/c5-4-6-1-3(2-8)7-4;/h1,8H,2H2,(H3,5,6,7);1H |
InChI 键 |
LAIYMEINARVEKP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=N1)N)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


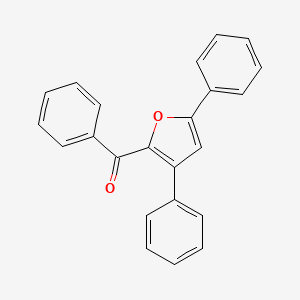
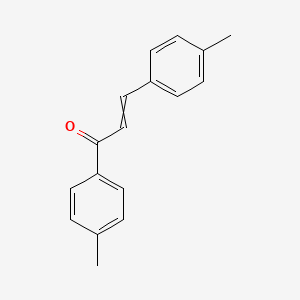
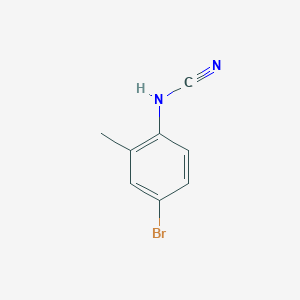
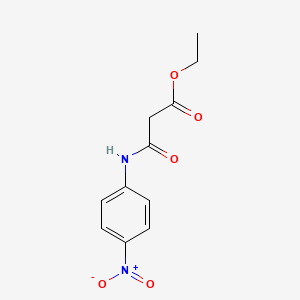
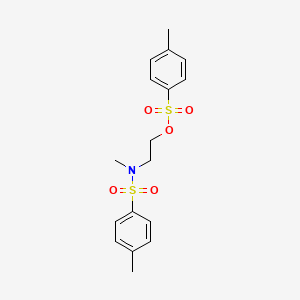
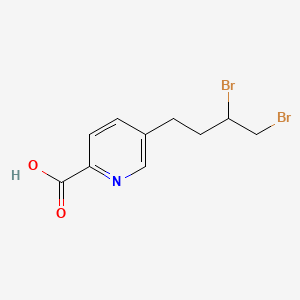
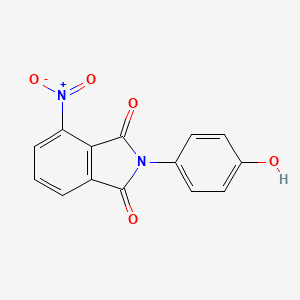
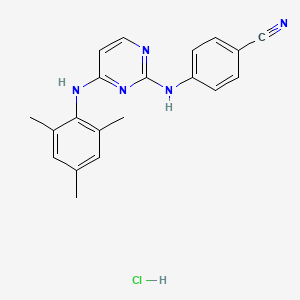
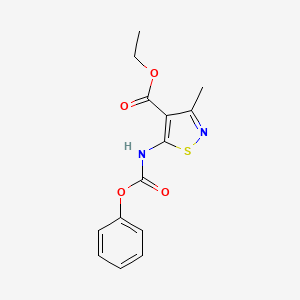
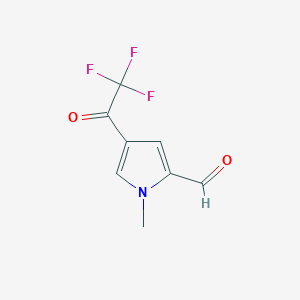
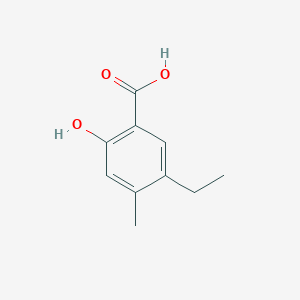
![1,5-Dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B8765439.png)
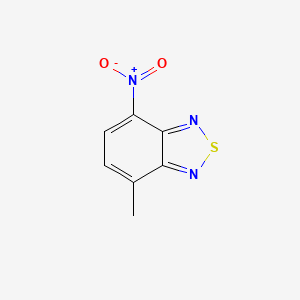
![N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide](/img/structure/B8765442.png)
